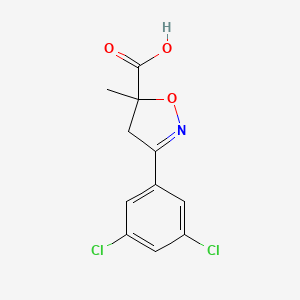

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-7(12)4-8(13)3-6/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMDEZTXUVSZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine. The reaction conditions often include the use of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure.

-

Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dichlorobenzene derivative with a nucleophile under basic conditions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent or an organolithium compound with carbon dioxide (CO₂).

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid would likely involve optimized versions of the above synthetic routes. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the oxazole ring or the dichlorophenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its dichlorophenyl group can interact with specific enzymes, providing insights into enzyme function and inhibition.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The oxazole ring is a common motif in many bioactive molecules, and modifications to the 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid structure can lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be contextualized against the following analogs:

Table 1: Comparative Analysis of Dihydroisoxazole-5-carboxylic Acid Derivatives

*Calculated based on molecular formula.

Structural and Functional Insights

Metabolic Pathways :

- Hydrolysis of ester or amide bonds is a common biotransformation route for dihydroisoxazole derivatives. For example, enzymatic cleavage of the parent drug R004 yields 3-(2-butyl-5-chloroimidazole-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid, a metabolite confirmed via HPLC-MS/MS .

Synthetic Utility :

- Methyl or ethyl esters of these carboxylic acids (e.g., CAS 1584172-46-2) serve as intermediates for further functionalization, enabling the synthesis of amides or salts for drug development .

Biological Activity

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 1401093-84-2) is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in different biological contexts.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group , a methyl group , and an oxazole ring , which contribute to its distinct properties. The synthesis typically involves:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving β-keto esters and amines, often facilitated by dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

- Introduction of the Dichlorophenyl Group : This is done via nucleophilic aromatic substitution reactions with suitable dichlorobenzene derivatives under basic conditions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the oxazole ring participates in hydrogen bonding and non-covalent interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines.

- Case Study : A compound structurally similar to 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways:

- Human Deacetylase Sirtuin 2 (HDSirt2) : It shows inhibitory potency against HDSirt2, which is implicated in cancer progression.

- Carbonic Anhydrase (CA) : Similar compounds have demonstrated effectiveness against CA, suggesting a potential role in treating conditions like glaucoma and epilepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Structure | Anticancer activity |

| 3-(3,5-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Structure | Enzyme inhibition |

| 3-(3,5-Dichlorophenyl)-5-methyl-1,2-oxazole-5-carboxylic acid | Structure | Antimicrobial properties |

Research Findings

Recent studies have highlighted the diverse biological activities associated with oxazole derivatives:

- Antimicrobial Properties : Compounds similar to 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid have shown promising antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.

Q & A

Q. What are the typical synthetic routes for synthesizing 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of β-keto esters with amines to form the oxazole ring. Optimization involves adjusting solvents (e.g., DMSO or THF), catalysts (e.g., NaH), and temperature. Green chemistry principles, such as minimizing waste through continuous flow reactors, can enhance efficiency .

Q. What common chemical reactions does this compound undergo, and what reagents are used?

Key reactions include:

- Oxidation : KMnO₄ in acidic/basic media or CrO₃ in acetic acid converts the methyl group to a carboxylic acid or ketone.

- Reduction : LiAlH₄ or NaBH₄ reduces functional groups to alcohols or amines.

- Substitution : Aprotic solvents like THF with NaH facilitate phenyl ring modifications .

Q. How can researchers screen its biological activity in preliminary studies?

Initial screening focuses on antimicrobial assays (e.g., bacterial/fungal inhibition) and anti-inflammatory markers (e.g., COX-2 inhibition in vitro). Comparative analysis with structurally similar oxazole derivatives (e.g., 3-(3,4-dichlorophenyl) analogs) provides baseline activity data .

Advanced Research Questions

Q. How does the dichlorophenyl group influence structure-activity relationships (SAR) in enzyme inhibition studies?

The 3,5-dichlorophenyl moiety enhances hydrophobic interactions with enzyme active sites, as observed in comparative studies. For example, replacing chlorine with fluorine (e.g., trifluoromethyl analogs) reduces binding affinity due to decreased electronegativity .

Q. How can contradictory biological data between similar oxazole derivatives be resolved?

Discrepancies in antimicrobial activity (e.g., 3-(3,5-dichlorophenyl) vs. 3-(2-chlorophenyl) derivatives) may arise from steric hindrance or solubility differences. Use molecular docking simulations (e.g., AutoDock Vina) and HPLC-based solubility profiling to validate hypotheses .

Q. What computational methods predict interactions between this compound and biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations (e.g., GROMACS) model binding stability. The InChI key (FUMDEZTXUVSZKQ-UHFFFAOYSA-N) and SMILES string (CC1(CC(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O) enable precise 3D structure modeling .

Q. How can degradation pathways be analyzed to identify impurities?

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS detect degradation products. For example, hydrolysis of the oxazole ring under acidic conditions generates carboxylic acid derivatives, as observed in dicloxacillin-related impurities .

Q. What analytical methods ensure purity and structural integrity during synthesis?

Q. How can metabolic pathways involving this compound be elucidated?

Radiolabeled (¹⁴C) versions track metabolic fate in vitro. Cytochrome P450 assays (e.g., CYP3A4) identify oxidation metabolites, while mass spectrometry maps conjugation products (e.g., glutathione adducts) .

Q. What mechanistic insights explain its regioselectivity in substitution reactions?

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the para position of the dichlorophenyl ring. Intermediate trapping (e.g., using TEMPO) and isotopic labeling (²H) validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.